1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine
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Overview
Description
1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the bromine atom and the phenylthiophene moiety in this compound makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine typically involves the following steps:
Piperidine Attachment: The brominated phenylthiophene is then reacted with piperidine under specific conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent piperidine attachment using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the bromine atom or other modifications.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The bromine atom and the phenylthiophene moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
- 1-[(5-Bromo-2-phenylthiophen-3-yl)methyl]piperidine
- 1-[(5-Bromo-3-methylthiophen-2-yl)methyl]piperidine
Comparison: Compared to similar compounds, 1-[(5-Bromo-3-phenylthiophen-2-yl)methyl]piperidine is unique due to its specific substitution pattern on the phenylthiophene ring. This uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
62403-55-8 |
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Molecular Formula |
C16H18BrNS |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-[(5-bromo-3-phenylthiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C16H18BrNS/c17-16-11-14(13-7-3-1-4-8-13)15(19-16)12-18-9-5-2-6-10-18/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
InChI Key |
NYPUYVHXSHIKFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(S2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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